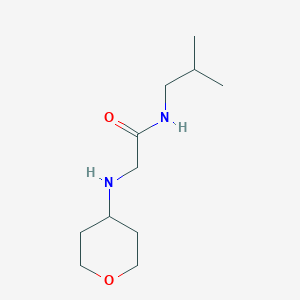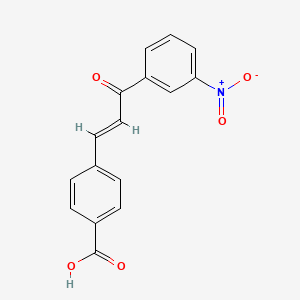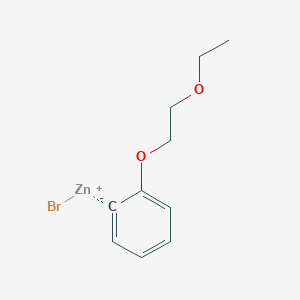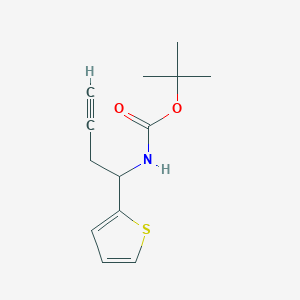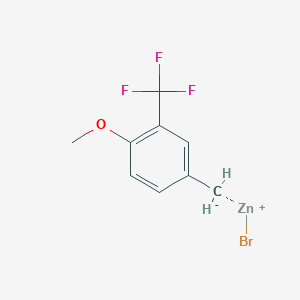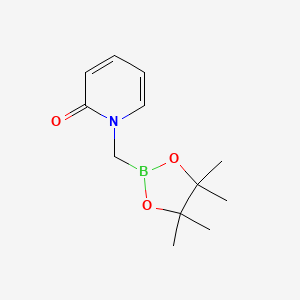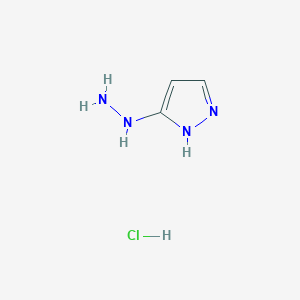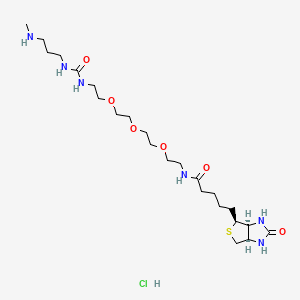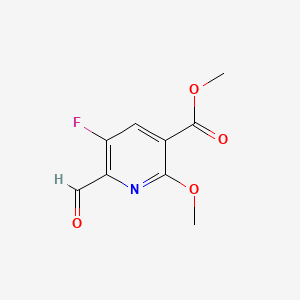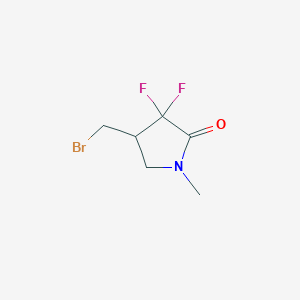
4-(Bromomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one is a synthetic organic compound characterized by the presence of bromine, fluorine, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide as the brominating agent in the presence of a radical initiator. The reaction is carried out in an organic solvent such as dichloromethane or acetone under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromomethyl group to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
4-(Bromomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The difluoro groups contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
4-Bromomethyl-6,7-dimethoxycoumarin: This compound is used as a fluorescence reagent in high-performance liquid chromatography.
4-(Bromomethyl)benzoic acid: It acts as an intermediate in the synthesis of antihypertensive agents and photosensitizers.
Uniqueness
4-(Bromomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these elements with the pyrrolidinone ring enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C6H8BrF2NO |
|---|---|
Molecular Weight |
228.03 g/mol |
IUPAC Name |
4-(bromomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C6H8BrF2NO/c1-10-3-4(2-7)6(8,9)5(10)11/h4H,2-3H2,1H3 |
InChI Key |
BCBJIGMEPLPSKN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1=O)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



